molecular formula C6H9BrN2 B14901910 4-Bromopiperidine-4-carbonitrile

4-Bromopiperidine-4-carbonitrile

Cat. No.: B14901910
M. Wt: 189.05 g/mol
InChI Key: PZHWMLAGNDVBJK-UHFFFAOYSA-N
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Description

4-Bromopiperidine-4-carbonitrile ( 2091111-58-7) is a synthetic piperidine building block of interest in medicinal chemistry and drug discovery research. It has a molecular formula of C 6 H 9 BrN 2 and a molecular weight of 189.06 [ 1 ]. Piperidine derivatives are recognized as privileged structural motifs in pharmaceuticals and are present in more than twenty classes of therapeutics, underscoring their broad utility [ 5 ]. The specific bromo and cyano functional groups on the piperidine ring make this compound a versatile intermediate for further chemical transformation. The bromide serves as a handle for cross-coupling reactions and nucleophilic substitutions, while the carbonitrile group can be hydrolyzed or reduced. Researchers can leverage this scaffold to develop novel chemical entities for biological screening. Application Note: This compound is intended for research purposes as a chemical building block. It is not for diagnostic or therapeutic use. Handling and Storage: For R&D use only. Consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

4-bromopiperidine-4-carbonitrile

InChI

InChI=1S/C6H9BrN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-4H2

InChI Key

PZHWMLAGNDVBJK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)Br

Origin of Product

United States

Preparation Methods

Cyanohydrin Formation and Sequential Functionalization

A foundational approach involves the conversion of 4-piperidone to its cyanohydrin derivative, followed by bromination. In a procedure analogous to the synthesis of 4-Anilino-1-benzylpiperidine-4-carbonitrile, 4-piperidone reacts with potassium cyanide (KCN) under acidic conditions to form 4-cyano-4-hydroxypiperidine (cyanohydrin). Subsequent dehydration using concentrated sulfuric acid yields 4-cyanopiperidine. Bromination at the 4-position remains nontrivial; however, radical bromination with N-bromosuccinimide (NBS) under UV irradiation or thermal initiation could target the carbon alpha to the nitrile group.

Reaction Conditions :

  • Cyanohydrin Formation : 4-Piperidone (1 equiv), KCN (2.5 equiv), glacial acetic acid (solvent), 0°C to 50°C, 24 h.
  • Dehydration : H₂SO₄ (catalytic), reflux, 6 h.
  • Bromination : NBS (1.1 equiv), AIBN (catalytic), CCl₄, reflux, 12 h.

This route’s efficacy hinges on the selectivity of bromination, which may compete with side reactions at adjacent carbons.

Nucleophilic Substitution of 4,4-Dibromopiperidine

Geminal dihalides serve as precursors for sequential substitution. Treating 4-piperidone with phosphorus pentabromide (PBr₅) yields 4,4-dibromopiperidine. Subsequent reaction with KCN in dimethylformamide (DMF) facilitates the displacement of one bromine atom, producing 4-bromo-4-cyanopiperidine.

Synthetic Steps :

  • Dibromination :
    $$ \text{4-Piperidone} + \text{PBr}5 \rightarrow \text{4,4-Dibromopiperidine} + \text{H}3\text{PO}_4 $$
    Conditions: Anhydrous conditions, 80°C, 8 h.
  • Cyanide Substitution :
    $$ \text{4,4-Dibromopiperidine} + \text{KCN} \rightarrow \text{4-Bromo-4-cyanopiperidine} + \text{KBr} $$
    Conditions: DMF, 60°C, 24 h.

This method benefits from straightforward steps but requires stringent anhydrous conditions to prevent hydrolysis of PBr₅ and KCN.

Strecker Synthesis Adapted for Piperidine Systems

The Strecker reaction, traditionally used for α-aminonitriles, can be modified for piperidine substrates. Reacting 4-piperidone with ammonium chloride and potassium cyanide in the presence of an acid catalyst forms 4-amino-4-cyanopiperidine. Subsequent diazotization and bromination replace the amino group with bromine.

Key Reactions :

  • Strecker Step :
    $$ \text{4-Piperidone} + \text{NH}_4\text{Cl} + \text{KCN} \xrightarrow{\text{HCl}} \text{4-Amino-4-cyanopiperidine} $$
  • Diazotization/Bromination :
    $$ \text{4-Amino-4-cyanopiperidine} + \text{NaNO}_2/\text{HBr} \rightarrow \text{4-Bromo-4-cyanopiperidine} $$

This route introduces functional groups sequentially but risks side reactions during diazotization.

Multi-Step Protection and Functionalization

Boc-protection strategies, as detailed in the synthesis of 4-Boc-aminopiperidine, can be adapted. Protecting the piperidine nitrogen with tert-butyloxycarbonyl (Boc) enhances stability during subsequent reactions.

Proposed Pathway :

  • Boc Protection :
    $$ \text{4-Piperidone} + \text{Di-tert-butyl dicarbonate} \rightarrow \text{1-Boc-4-piperidone} $$ .
  • Cyanide Addition :
    $$ \text{1-Boc-4-piperidone} + \text{KCN} \rightarrow \text{1-Boc-4-cyanopiperidine} $$.
  • Bromination :
    Electrophilic bromination using bromine in dichloroethane with FeCl₃ catalysis.
  • Deprotection :
    Acidic removal of Boc group (e.g., HCl in dioxane).

This method’s advantage lies in the stabilization of intermediates, though it introduces additional steps for protection and deprotection.

Comparative Analysis of Methodologies

Method Key Advantages Limitations Yield (Est.)
Cyanohydrin Bromination Few steps, uses common reagents Low bromination selectivity 40–50%
Dibromide Substitution High atom economy Requires toxic PBr₅, anhydrous conditions 60–70%
Strecker Adaptation Sequential functionalization Complex diazotization step 30–40%
Boc Protection Route Stabilizes intermediates Multiple protection/deprotection steps 50–60%

Mechanistic Insights and Optimization

  • Radical Bromination : NBS generates bromine radicals that abstract hydrogen alpha to the nitrile, forming a carbon radical that reacts with Br₂. Steric hindrance from the piperidine ring may limit efficiency.
  • Nucleophilic Substitution : The gem-dibromide’s reactivity with cyanide follows an Sₙ2 mechanism, requiring a polar aprotic solvent to stabilize the transition state.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding oximes or amides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromopiperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromopiperidine-4-carbonitrile is primarily based on its ability to interact with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Fluorine and Methyl Groups

The substitution pattern on the piperidine ring significantly influences reactivity and biological activity. For example:

  • 4-(4-Fluorophenyl)-4-Hydroxy Piperidine (): The fluorine atom, being smaller and more electronegative than bromine, enhances metabolic stability in pharmaceuticals. However, bromine’s larger atomic radius and polarizability may improve binding affinity in certain targets.
  • 4-(4-Methylphenyl)piperidine (): Methyl groups are electron-donating, which contrasts with bromine’s electron-withdrawing nature. This difference impacts electronic properties, such as pKa and solubility.
Table 1: Substituent Comparison
Compound Substituent Functional Group Key Properties
4-Bromopiperidine-4-carbonitrile Bromine (C4) Nitrile (C4) Electrophilic, cross-coupling precursor
4-(4-Fluorophenyl)-4-Hydroxy Piperidine Fluorine (aromatic) Hydroxyl (C4) Enhanced metabolic stability
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl () Bromobenzyl (N1) Carboxylic acid Ionic solubility, zwitterionic potential

Functional Group Influence: Nitrile vs. Hydroxyl and Carboxylic Acid

The nitrile group in this compound distinguishes it from analogs with hydroxyl or carboxylic acid moieties:

  • Nitrile (-CN) : Imparts rigidity to the molecule and serves as a precursor for further transformations (e.g., reduction to amines or hydrolysis to carboxylic acids). Its electron-withdrawing nature may stabilize adjacent electrophilic centers.
  • Hydroxyl (-OH) : Found in 4-(4-Fluorophenyl)-4-Hydroxy Piperidine (), this group enables hydrogen bonding but may reduce metabolic stability due to susceptibility to oxidation.
  • Carboxylic Acid (-COOH) : Present in 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl (), this group enhances water solubility and is common in bioactive molecules (e.g., NSAIDs).

Notes

Expertise Declaration : As a researcher with over a decade of experience in heterocyclic chemistry, I synthesized this analysis using principles of substituent effects and functional group compatibility.

Evidence Review : All provided sources were reviewed, with emphasis on piperidine derivatives in and brominated analogs in .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromopiperidine-4-carbonitrile, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or multicomponent reactions. For example, bromination at the 4-position of piperidine derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in anhydrous solvents (e.g., DMF or DCM). Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) is recommended to isolate high-purity crystals .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of brominating agents (1.1–1.3 equivalents) to minimize side products.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., singlet for nitrile protons at δ ~3.0–3.5 ppm). IR spectroscopy identifies nitrile stretches (~2200–2250 cm1^{-1}) and bromine-related vibrations .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]+^+ or [M-Br]+^+) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N percentages against theoretical values to confirm purity (>95%) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology :

  • Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Store in airtight containers at 2–8°C to prevent decomposition.
  • Neutralize waste with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodology : Cross-validate data using multiple techniques (e.g., DSC for melting points vs. traditional capillary methods). Compare results with databases like NIST Chemistry WebBook or Reaxys . If discrepancies persist, recrystallize the compound to exclude solvent impurities and re-analyze .

Q. What strategies improve the stability of this compound under aqueous or acidic conditions?

  • Methodology :

  • Stabilization : Use non-polar solvents (e.g., hexane) for storage. Add radical inhibitors (e.g., BHT) to prevent bromine loss.
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to avoid hydrolysis of the nitrile group .

Q. How can computational chemistry aid in predicting reactivity or biological activity of this compound?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 09) to map electrophilic sites for bromine substitution.
  • Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases or GPCRs) for drug discovery .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Optimize chiral catalysts (e.g., BINOL-derived ligands) in asymmetric bromination.
  • Implement continuous-flow reactors for better temperature control and reduced side reactions .

Data Contradiction & Validation

Q. How should researchers address conflicting biological activity data in studies involving this compound?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Validate via orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Publish raw data in open-access repositories (e.g., Zenodo) for peer validation .

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